molecular formula C9H7IN2O2 B3224272 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1228376-73-5

6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3224272
CAS No.: 1228376-73-5
M. Wt: 302.07 g/mol
InChI Key: LQBGOPFZCYWLMX-UHFFFAOYSA-N
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Description

6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of iodine and methyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process can be catalyzed by iodine and often requires specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for precise control over reaction parameters, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Reducing agents such as hydrogen or hydrides.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to various halogenated derivatives, while oxidation can produce oxidized imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its heterocyclic structure. The iodine and methyl groups play a crucial role in enhancing its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for drug development .

Properties

IUPAC Name

6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBGOPFZCYWLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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